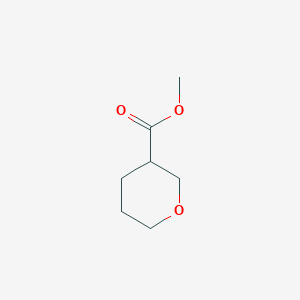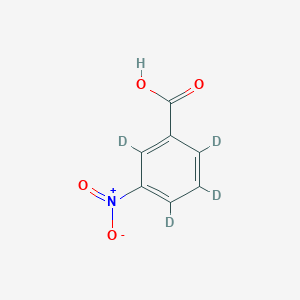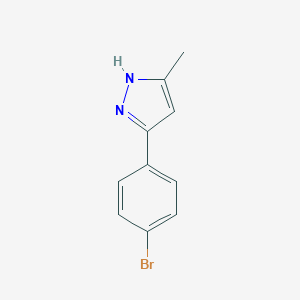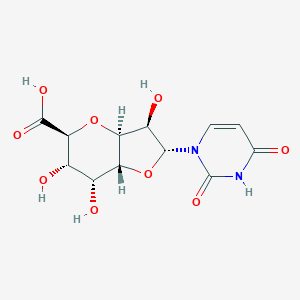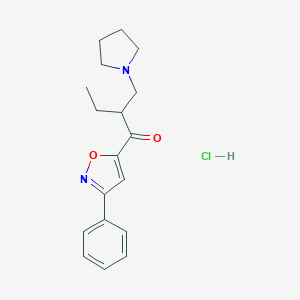
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride
Übersicht
Beschreibung
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, also known as PBIT, is a synthetic compound that is widely used in scientific research. PBIT is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride involves the disruption of protein-protein interactions. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride binds to the surface of the protein interface, preventing the two proteins from interacting with each other. This leads to the inhibition of various biological processes that depend on protein-protein interactions.
Biochemische Und Physiologische Effekte
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells by disrupting the interaction between p53 and Mdm2. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has also been shown to inhibit the activation of NF-κB, which is involved in the regulation of the immune response. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, which plays a crucial role in the regulation of oxygen homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is also stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has some limitations as well. It is not cell-permeable, which limits its use in cellular assays. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride in scientific research. One possible direction is the development of cell-permeable derivatives of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, which would allow for its use in cellular assays. Another direction is the identification of new protein-protein interactions that can be targeted by 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride can be used in combination with other compounds to study the synergistic effects of protein-protein interaction inhibitors. Overall, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is a valuable tool for studying protein-protein interactions, and its use in scientific research is likely to continue to expand in the future.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been extensively used in scientific research as a tool for studying protein-protein interactions. It has been shown to inhibit the interaction between various proteins, including the interaction between p53 and Mdm2, which is involved in the regulation of cell growth and apoptosis. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has also been used to study the interaction between the transcription factor NF-κB and its inhibitor IκBα, which plays a crucial role in the immune response.
Eigenschaften
CAS-Nummer |
144576-50-1 |
|---|---|
Produktname |
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride |
Molekularformel |
C18H23ClN2O2 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
1-(3-phenyl-1,2-oxazol-5-yl)-2-(pyrrolidin-1-ylmethyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-2-14(13-20-10-6-7-11-20)18(21)17-12-16(19-22-17)15-8-4-3-5-9-15;/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3;1H |
InChI-Schlüssel |
DGJPRBXSVZULQO-UHFFFAOYSA-N |
SMILES |
CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |
Synonyme |
3-phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride MS 322 MS-322 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

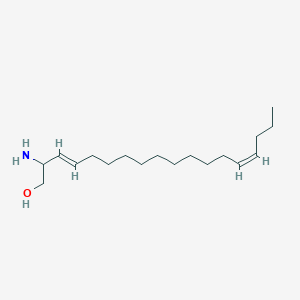
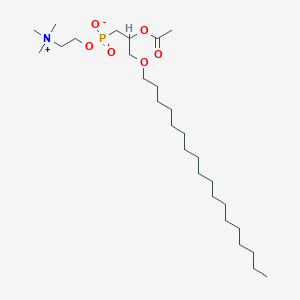

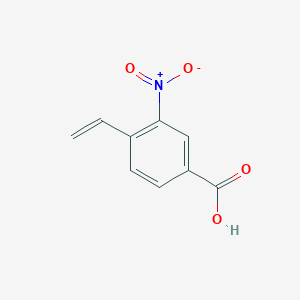
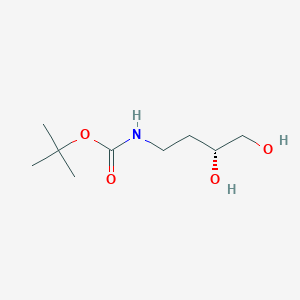
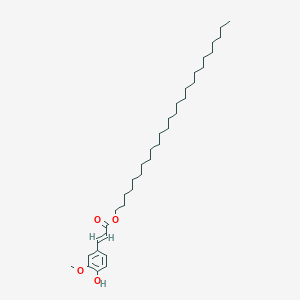
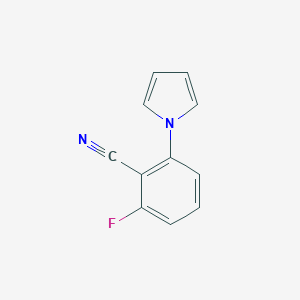
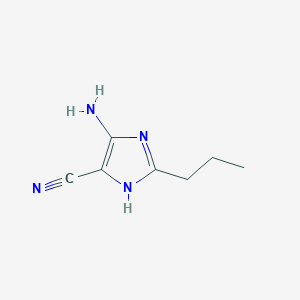
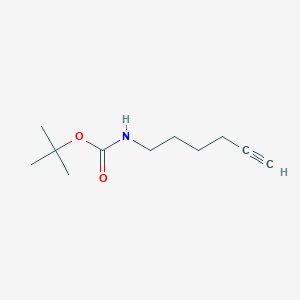
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
